

a review on the various drug delivery systems of andrographolide

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An In-depth Technical Guide on Drug Delivery Systems of Andrographolide

Andrographolide, a bicyclic diterpenoid lactone isolated from the plant Andrographis paniculata, has garnered significant attention for its wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and hepatoprotective effects. Despite its therapeutic potential, the clinical application of andrographolide is hampered by its poor aqueous solubility, low oral bioavailability, and rapid metabolism and elimination. To overcome these limitations, various drug delivery systems have been developed to enhance its stability, solubility, and bioavailability, thereby improving its therapeutic efficacy. This guide provides a comprehensive overview of the different drug delivery strategies for andrographolide, with a focus on quantitative data and experimental methodologies.

Nanoparticulate Drug Delivery Systems

Nanoparticles have emerged as a promising approach for the delivery of hydrophobic drugs like andrographolide. These systems can improve drug solubility, protect the drug from degradation, and facilitate targeted delivery.

Polymeric Nanoparticles

Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm. They are typically prepared from biodegradable and biocompatible polymers.



A common method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles is the solvent evaporation method.

- Organic Phase Preparation: Andrographolide and PLGA are dissolved in a suitable organic solvent, such as dichloromethane or acetone.
- Emulsification: The organic phase is then added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
- Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring for several hours.
- Nanoparticle Collection: The resulting nanoparticles are collected by ultracentrifugation, washed with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilized for storage.
- Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS) using a Zetasizer.
- Encapsulation Efficiency (EE%) and Drug Loading (DL%): The amount of encapsulated andrographolide is determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug concentration using high-performance liquid chromatography (HPLC). The EE% and DL% are calculated using the following formulas:
 - EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100
 - DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Lipid-Based Nanocarriers

Lipid-based systems, such as liposomes and solid lipid nanoparticles (SLNs), are attractive carriers for andrographolide due to their biocompatibility and ability to encapsulate lipophilic drugs.

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. For hydrophobic drugs like andrographolide, it is primarily entrapped within the lipid bilayer.



The thin-film hydration method is widely used for liposome preparation.

- Lipid Film Formation: Andrographolide, lecithin, and cholesterol are dissolved in an organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.
- Solvent Removal: The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
- Hydration: The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
- Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Micellar Systems

Micelles are self-assembling nanosized colloidal particles with a core-shell structure. For andrographolide, amphiphilic block copolymers are often used, where the hydrophobic core serves as a reservoir for the drug.

Solid Dispersions

Solid dispersions represent a drug formulation where the drug is dispersed in a solid hydrophilic carrier. This technique enhances the dissolution rate of poorly water-soluble drugs by reducing the particle size and increasing the surface area.

Quantitative Data on Andrographolide Delivery Systems



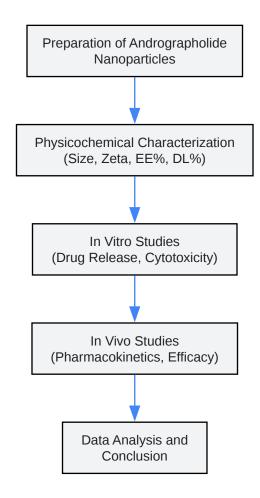
Delivery System	Carrier/P olymer	Particle Size (nm)	Zeta Potential (mV)	Encapsul ation Efficiency (%)	Drug Loading (%)	Referenc e
Nanoparticl es	PLGA	150-300	-15 to -30	70-90	5-15	
Chitosan	200-500	+20 to +40	60-85	10-25		-
Liposomes	Soy Lecithin/Ch olesterol	100-250	-20 to -40	75-95	3-10	_
SLNs	Glyceryl Monostear ate	150-400	-10 to -25	80-98	5-20	
Micelles	Pluronic F127	20-100	Near neutral	>90	2-8	
Solid Dispersion s	PVP K30	N/A	N/A	N/A	10-30 (Drug:Carri er ratio)	-

Note: The values presented in this table are approximate ranges compiled from various literature sources and can vary significantly based on the specific formulation and preparation methods.

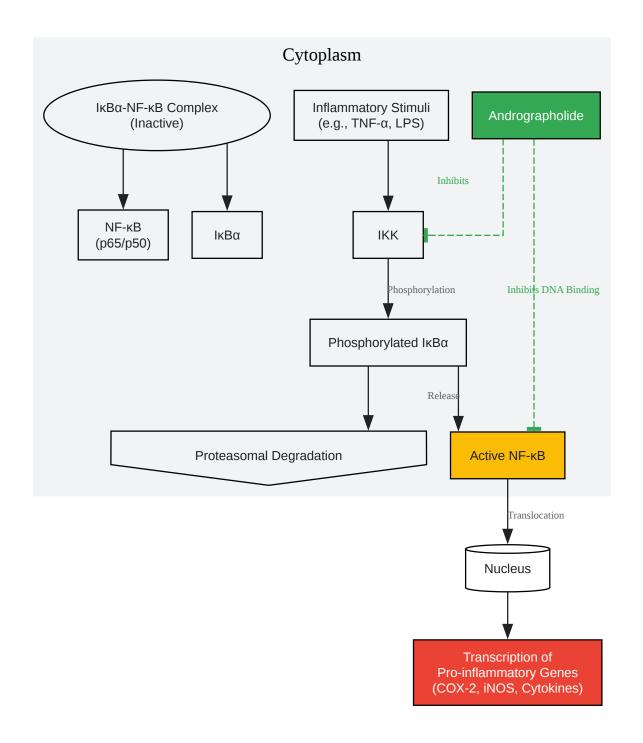
Visualizations

Experimental Workflow for Nanoparticle Development

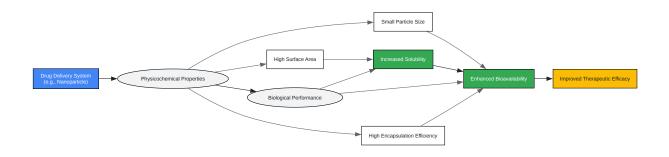












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